molecular formula C7H11BrO B6250781 2-bromobicyclo[2.2.1]heptan-7-ol CAS No. 101011-79-4

2-bromobicyclo[2.2.1]heptan-7-ol

Cat. No.: B6250781
CAS No.: 101011-79-4
M. Wt: 191.1
InChI Key:
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Description

2-Bromobicyclo[2.2.1]heptan-7-ol is a bicyclic organic compound featuring a bromine atom and a hydroxyl group attached to a norbornane framework. This compound is notable for its rigid structure, which influences its reactivity and applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromobicyclo[2.2.1]heptan-7-ol typically involves the bromination of norbornene followed by hydroxylation. One common method starts with the Diels-Alder reaction between cyclopentadiene and ethylene to form norbornene. Bromination of norbornene using bromine or N-bromosuccinimide (NBS) yields 2-bromonorbornene. Subsequent hydroxylation using osmium tetroxide (OsO4) or a similar oxidizing agent introduces the hydroxyl group at the 7-position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 7-hydroxybicyclo[2.2.1]heptane.

    Oxidation Reactions: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can undergo reduction reactions, where the bromine atom is replaced by hydrogen, yielding bicyclo[2.2.1]heptan-7-ol.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: PCC in dichloromethane (CH2Cl2) or CrO3 in acetic acid.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution: 7-Hydroxybicyclo[2.2.1]heptane.

    Oxidation: 7-Oxobicyclo[2.2.1]heptane.

    Reduction: Bicyclo[2.2.1]heptan-7-ol.

Scientific Research Applications

2-Bromobicyclo[2.2.1]heptan-7-ol is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s rigid structure makes it a valuable scaffold for designing drugs with specific biological activities.

    Material Science: It is used in the development of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-bromobicyclo[2.2.1]heptan-7-ol in chemical reactions involves the reactivity of the bromine and hydroxyl groups. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and oxidation-reduction reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2-Bromonorbornane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.

    7-Hydroxybicyclo[2.2.1]heptane: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    Norbornene: The parent compound without any substituents, used as a starting material in the synthesis of various derivatives.

Uniqueness: 2-Bromobicyclo[2.2.1]heptan-7-ol is unique due to the presence of both a bromine atom and a hydroxyl group on a rigid bicyclic framework. This combination of functional groups and structural rigidity makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

101011-79-4

Molecular Formula

C7H11BrO

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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